Cas no 2228162-13-6 (4-(1-bromopropan-2-yl)-1-methyl-1H-indole)

4-(1-Bromopropan-2-yl)-1-methyl-1H-indole is a brominated indole derivative with a reactive bromopropyl side chain, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structure allows for further functionalization, particularly in the development of indole-based compounds, which are prevalent in bioactive molecules and medicinal chemistry. The presence of the bromine atom at the propyl position enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex heterocyclic frameworks. This compound is particularly useful for researchers exploring indole derivatives for potential therapeutic applications, including CNS-targeting agents or enzyme inhibitors. Its stability and well-defined reactivity profile make it a reliable choice for synthetic applications.
4-(1-bromopropan-2-yl)-1-methyl-1H-indole structure
2228162-13-6 structure
商品名:4-(1-bromopropan-2-yl)-1-methyl-1H-indole
CAS番号:2228162-13-6
MF:C12H14BrN
メガワット:252.150262355804
CID:5963523
PubChem ID:165643581

4-(1-bromopropan-2-yl)-1-methyl-1H-indole 化学的及び物理的性質

名前と識別子

    • 4-(1-bromopropan-2-yl)-1-methyl-1H-indole
    • EN300-1926494
    • 2228162-13-6
    • インチ: 1S/C12H14BrN/c1-9(8-13)10-4-3-5-12-11(10)6-7-14(12)2/h3-7,9H,8H2,1-2H3
    • InChIKey: ZALIEQYUYKALAY-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C)C1=CC=CC2=C1C=CN2C

計算された属性

  • せいみつぶんしりょう: 251.03096g/mol
  • どういたいしつりょう: 251.03096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 4.9Ų

4-(1-bromopropan-2-yl)-1-methyl-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1926494-0.25g
4-(1-bromopropan-2-yl)-1-methyl-1H-indole
2228162-13-6
0.25g
$1051.0 2023-09-17
Enamine
EN300-1926494-10.0g
4-(1-bromopropan-2-yl)-1-methyl-1H-indole
2228162-13-6
10g
$4914.0 2023-06-02
Enamine
EN300-1926494-1g
4-(1-bromopropan-2-yl)-1-methyl-1H-indole
2228162-13-6
1g
$1142.0 2023-09-17
Enamine
EN300-1926494-10g
4-(1-bromopropan-2-yl)-1-methyl-1H-indole
2228162-13-6
10g
$4914.0 2023-09-17
Enamine
EN300-1926494-0.5g
4-(1-bromopropan-2-yl)-1-methyl-1H-indole
2228162-13-6
0.5g
$1097.0 2023-09-17
Enamine
EN300-1926494-1.0g
4-(1-bromopropan-2-yl)-1-methyl-1H-indole
2228162-13-6
1g
$1142.0 2023-06-02
Enamine
EN300-1926494-2.5g
4-(1-bromopropan-2-yl)-1-methyl-1H-indole
2228162-13-6
2.5g
$2240.0 2023-09-17
Enamine
EN300-1926494-0.1g
4-(1-bromopropan-2-yl)-1-methyl-1H-indole
2228162-13-6
0.1g
$1005.0 2023-09-17
Enamine
EN300-1926494-5.0g
4-(1-bromopropan-2-yl)-1-methyl-1H-indole
2228162-13-6
5g
$3313.0 2023-06-02
Enamine
EN300-1926494-0.05g
4-(1-bromopropan-2-yl)-1-methyl-1H-indole
2228162-13-6
0.05g
$959.0 2023-09-17

4-(1-bromopropan-2-yl)-1-methyl-1H-indole 関連文献

4-(1-bromopropan-2-yl)-1-methyl-1H-indoleに関する追加情報

4-(1-Bromopropan-2-yl)-1-methyl-1H-indole: A Comprehensive Overview

4-(1-Bromopropan-2-yl)-1-methyl-1H-indole is a versatile organic compound with the CAS number 2228162-13-6. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The indole core of the molecule, a heterocyclic aromatic system, serves as a foundation for various functional groups, making it a valuable building block in synthetic chemistry.

The structure of 4-(1-bromopropan-2-yl)-1-methyl-1H-indole is characterized by an indole ring substituted with a brominated alkyl group at the 4-position and a methyl group at the 1-position. This substitution pattern not only enhances the molecule's stability but also introduces reactivity that can be exploited in various synthetic transformations. Recent studies have highlighted its utility in the synthesis of bioactive compounds, where the bromine atom acts as an electrophilic site for nucleophilic substitutions or eliminations.

One of the most notable advancements involving this compound is its role in drug discovery. Researchers have utilized 4-(1-bromopropan-2-yl)-1-methyl-1H-indole as a precursor for developing potential anticancer agents. The indole moiety is known for its ability to interact with biological targets such as kinases and proteasomes, which are critical in cancer progression. By modifying the substituents on the indole ring, scientists have been able to optimize pharmacokinetic properties and enhance bioavailability.

In addition to its pharmacological applications, 4-(1-bromopropan-2-yl)-1-methyl-1H-indole has found relevance in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent research has explored its potential as a component in organic field-effect transistors (OFETs), where its electron-deficient nature contributes to charge transport properties.

The synthesis of 4-(1-bromopropan-2-yl)-1-methyl-1H-indole typically involves multi-step processes that emphasize regioselectivity and stereoselectivity. One common approach involves the alkylation of an indole derivative with a brominated alkyl halide under specific reaction conditions. This method ensures high yields and maintains the integrity of the indole ring system.

From an environmental standpoint, understanding the degradation pathways of 4-(1-bromopropan-2-yl)-1-methyl-1H-indole is crucial for assessing its ecological impact. Recent studies have employed computational chemistry techniques to predict its biodegradation potential, revealing that under certain microbial conditions, the compound undergoes hydrolysis and oxidation reactions that reduce its persistence in natural systems.

In conclusion, 4-(1-bromopropan-2-yl)-1-methyl-1H-indole stands out as a significant compound with diverse applications across multiple disciplines. Its structural versatility, combined with recent advancements in synthetic and analytical techniques, positions it as a key player in future research and development endeavors.

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